The development and use of a general route to brassinolide, its biosynthetic precursors, metabolites and analogues†
Organic & Biomolecular Chemistry Pub Date: 2014-11-20 DOI: 10.1039/C4OB02197E
Abstract
A new method for the construction of steroid side chains through the addition of lithium salts of dithianes to a C-22 aldehyde was developed. An efficient one-pot procedure for the preparation of a suitable C-22 aldehyde from commercial epibrassinolide in three steps in 86% isolated yield was described. Enantioselective hydroxymethylation of isovaleraldehyde and Kulinkovich cyclopropanation of silylated Roche esters were used as key steps for the dithiane syntheses. The method was applied for the preparation of brassinolide, its biosynthetic precursors and metabolites. In addition, a number of brassinosteroids with a double bond in the side chain were prepared as precursors for tritiated derivatives for biosynthetic studies.

Recommended Literature
- [1] Synthesis and electrocatalytic properties of PtBi nanoplatelets and PdBi nanowires†
- [2] Design of 3d–4f molecular squares through the [Fe{(HB(pz)3)}(CN)3]− metalloligand†
- [3] Magnetic structure and magnetic transport characteristics of nanostructures based on armchair-edged graphene nanoribbons
- [4] BF3·Et2O-mediated Friedel–Crafts C–H bond polymerization to synthesize π-conjugation-interrupted polymer semiconductors†
- [5] Strongly correlated plexcitonics: evolution of the Fano resonance in the presence of Kondo correlations
- [6] The power of chromatography
- [7] Contents list
- [8] Back cover
- [9] Synthesis of low-oxidation-state germanium clusters comprising a functional anchor group – synthesis and characterization of [(Ge0)5(Ge-R)3(Ge-(CH2)n-CHCH2)] with R = Si(SiMe3)3†
- [10] Impact of co-adsorbed oxygen on crotonaldehyde adsorption over gold nanoclusters: a computational study†
